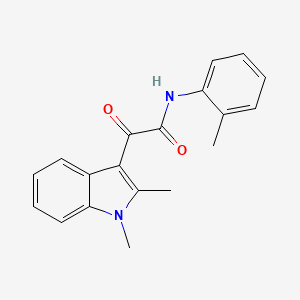

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide

Description

Propriétés

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-8-4-6-10-15(12)20-19(23)18(22)17-13(2)21(3)16-11-7-5-9-14(16)17/h4-11H,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMXLQOLNAUBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Substitution with Dimethyl Groups: The indole ring is then alkylated with methyl groups using methyl iodide and a strong base such as sodium hydride.

Acetamide Formation: The final step involves the acylation of the indole derivative with o-tolyl acetic acid chloride in the presence of a base like pyridine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted acetamides or indole derivatives.

Applications De Recherche Scientifique

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related indole-based acetamides, focusing on substituent effects, physicochemical properties, and biological implications.

Substituent Modifications on the Indole Core

- Adamantane-Substituted Indoles Compounds such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides () replace the dimethyl groups with a bulky adamantane moiety. However, this substitution may reduce solubility compared to the dimethylindole derivative .

- Simpler Indole Derivatives

2-(1H-Indol-3-yl)-N-phenylacetamide () lacks the oxoacetamide bridge and dimethyl substitution. The absence of the oxo group diminishes hydrogen-bonding capacity, while the unsubstituted indole core may reduce metabolic stability .

Variations in the Acetamide Side Chain

- o-Tolyl vs. Acetylphenyl Groups The compound N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide () replaces the o-tolyl group with an acetylphenyl substituent.

- Diethylamino Substituents 2-(1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide () incorporates a diethylamino group, increasing basicity and solubility via protonation. This modification contrasts with the neutral o-tolyl group, suggesting divergent pharmacokinetic profiles .

Functional Group Additions

- Hydrazide and Metal Complexation 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide () includes a hydrazine linker, enabling metal chelation (e.g., Ni(II), Co(II)). Such complexes exhibit enhanced antimicrobial and DNA-binding activities compared to non-chelating acetamides .

- Fluorinated Ethoxy Groups

Fluorine-containing derivatives like N-(Adamantan-1-yl)-2-(1-(2-(2-fluoroethoxy)ethyl)-5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide () demonstrate improved metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .

Physicochemical Properties

Activité Biologique

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide is a synthetic organic molecule belonging to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of the indole ring system and various substituents contributes to its potential therapeutic properties.

Antitumor Activity

Research indicates that compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide exhibit significant antitumor activity. For instance, studies on related indole derivatives have demonstrated effectiveness against various solid tumors, including colorectal and lung cancers. The mechanism of action typically involves the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study: A study investigated the cytotoxic effects of similar compounds on human tumor cell lines such as HT29 (colon carcinoma) and PC3 (prostate carcinoma). The compounds were incubated for 144 hours, and cytotoxicity was assessed using the MTT assay. Results showed a notable reduction in cell viability, indicating promising antitumor potential .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide has been evaluated for its activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Indole Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

The biological activity of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide is believed to involve interactions with specific molecular targets. These interactions can modulate enzyme activity or interfere with cellular signaling pathways, leading to desired therapeutic effects.

Interaction with G-protein Coupled Receptors (GPCRs)

Indole derivatives have been shown to interact with GPCRs, which are crucial targets in drug development. The modulation of these receptors can lead to various physiological responses, making them valuable in treating conditions such as cancer and infections .

Synthesis and Characterization

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide typically involves several steps:

- Formation of Indole Core: Using Fischer indole synthesis.

- Introduction of Dimethyl Groups: Through alkylation reactions.

- Acetamide Formation: Via reaction with acetic anhydride or acetyl chloride.

- Attachment of o-Tolyl Group: Utilizing nucleophilic substitution reactions.

These synthetic routes allow for the customization of the compound's structure to enhance its biological activity .

Pharmacological Testing

Pharmacological evaluations have demonstrated that compounds within this class can be administered at varying doses (from 0.01 mg to 1 g/kg body weight daily), showcasing flexibility in therapeutic applications .

Q & A

Q. What are the key structural features and functional groups of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide, and how are they characterized experimentally?

The compound features an indole core with 1,2-dimethyl substitutions, a ketone group at position 2, and an acetamide moiety linked to an o-tolyl (2-methylphenyl) group. Key functional groups include:

- Indole ring : Confirmed via -NMR (aromatic protons at δ 6.8–7.4 ppm) and FT-IR (N-H stretch at ~3400 cm).

- Ketone (2-oxo group) : Identified by -NMR (δ ~190 ppm) and IR (C=O stretch at ~1700 cm).

- Acetamide and o-tolyl groups : Validated by -NMR (methyl protons at δ 2.1–2.5 ppm) and X-ray crystallography for spatial arrangement .

Methodological Tip : Use a combination of spectroscopic techniques (NMR, IR) and crystallography to resolve ambiguities. For polymorphic forms, employ differential scanning calorimetry (DSC) .

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction parameters?

A typical synthesis involves:

Indole core formation : Cyclization of substituted phenylhydrazines with ketones under acidic conditions (e.g., HCl/EtOH) .

Acetamide coupling : React the indole intermediate with o-tolylamine using coupling agents like HATU or EDC in DMF, with DIPEA as a base .

Ketone introduction : Oxidation of a secondary alcohol precursor (e.g., using PCC or CrO) .

Q. Critical Parameters :

- Temperature control (<0°C for coupling steps to minimize side reactions).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers screen this compound for biological activity, and what assays are recommended?

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Methodological Tip : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits with dose-response curves .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like dimerized or oxidized species?

- Byproduct Mitigation :

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N/Ar) to prevent oxidation .

- Add radical inhibitors (e.g., BHT) during coupling steps.

- Optimize stoichiometry (e.g., 1.2 equiv. of o-tolylamine to ensure complete reaction) .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for regioselective indole formation .

Q. How should researchers address contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

Q. What experimental approaches are suitable for studying the compound’s mechanism of action in biological systems?

Q. How can researchers resolve challenges in crystallizing this compound for X-ray studies?

Q. What advanced spectroscopic techniques are recommended for analyzing electronic and vibrational properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.